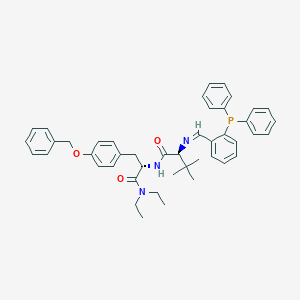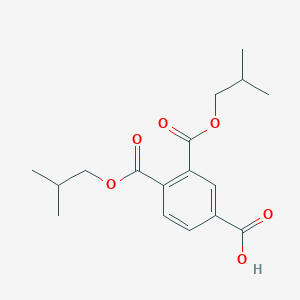
3,4-Bis(isobutoxycarbonyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(isobutoxycarbonyl)benzoic Acid is an organic compound with the molecular formula C17H22O6 and a molecular weight of 322.35 g/mol . This compound is characterized by the presence of two isobutoxycarbonyl groups attached to a benzoic acid core. It is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(isobutoxycarbonyl)benzoic Acid typically involves the esterification of 3,4-dihydroxybenzoic acid with isobutyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(isobutoxycarbonyl)benzoic Acid undergoes various chemical reactions, including:
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed
Hydrolysis: Yields 3,4-dihydroxybenzoic acid and isobutyric acid.
Substitution: Yields substituted derivatives of this compound.
Scientific Research Applications
3,4-Bis(isobutoxycarbonyl)benzoic Acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(isobutoxycarbonyl)benzoic Acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with biological molecules. The aromatic ring can also participate in π-π interactions and hydrogen bonding, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzoic Acid: Lacks the ester groups and has different reactivity and applications.
3,4-Bis(methoxycarbonyl)benzoic Acid: Similar structure but with methoxy groups instead of isobutoxy groups.
Uniqueness
3,4-Bis(isobutoxycarbonyl)benzoic Acid is unique due to the presence of isobutoxycarbonyl groups, which impart distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C17H22O6 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3,4-bis(2-methylpropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-10(2)8-22-16(20)13-6-5-12(15(18)19)7-14(13)17(21)23-9-11(3)4/h5-7,10-11H,8-9H2,1-4H3,(H,18,19) |
InChI Key |
KUEUMOYGQKIKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


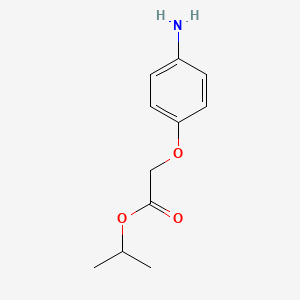
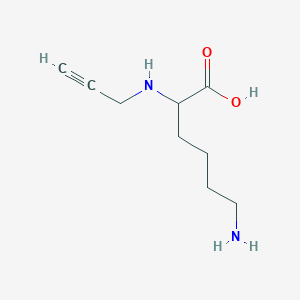

![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)

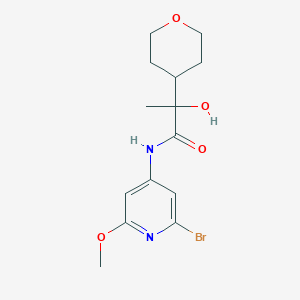





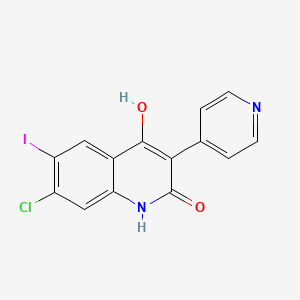
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
